![molecular formula C12H11NO4 B8801212 2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- CAS No. 29197-19-1](/img/structure/B8801212.png)
2,4-Pentanedione,3-[(3-nitrophenyl)methylene]-
Overview
Description
2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- is an organic compound with the molecular formula C12H11NO4. It is a derivative of 2,4-pentanedione, where the methylene group is substituted with a 3-nitrophenyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- typically involves the condensation reaction between 2,4-pentanedione and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 3-Aminophenyl derivative.
Reduction: Corresponding oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dihydroxy-5-nitrophenyl)methylene]-2,4-pentanedione:
3-[(3-Nitrophenyl)methylene]-2,4-pentanedione: Another similar compound with slight variations in the substitution pattern.
Uniqueness
2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
29197-19-1 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C12H11NO4/c1-8(14)12(9(2)15)7-10-4-3-5-11(6-10)13(16)17/h3-7H,1-2H3 |
InChI Key |
UXGCGDAMTXPIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
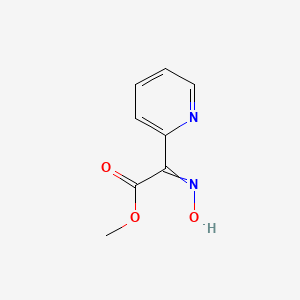
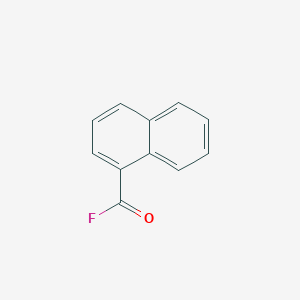
![2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B8801148.png)
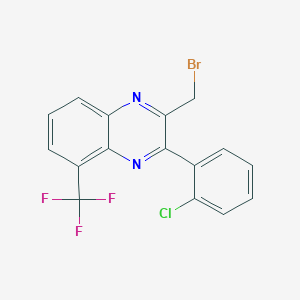
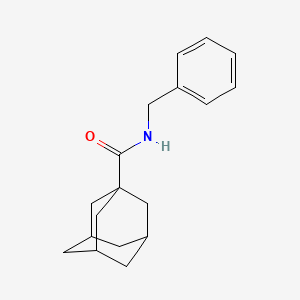

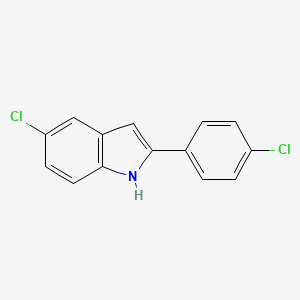
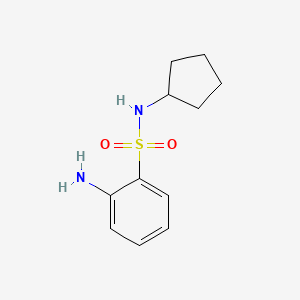
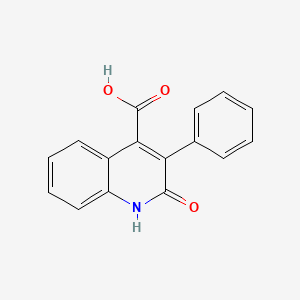
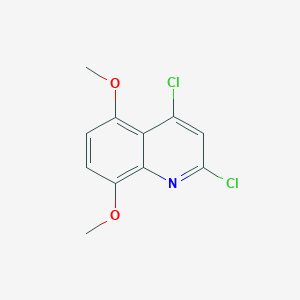

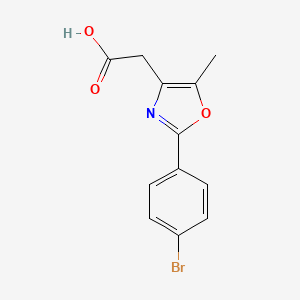
![N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8801218.png)
![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)
